H3B-5942
Übersicht
Beschreibung
H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA). It covalently modifies cysteine 530 in the ligand binding domain of wild-type estrogen receptor α (ERα) and ERαY537S. HB-5942 inhibits expression of the ERα target genes GREB1 and TFF1 in MCF-7 cells overexpressing wild-type ERα (IC50s = 2.74 and 1.3 nM, respectively) or the mutant receptors ERαY537S (IC50s = 29.38 and 19.4 nM, respectively), ERαY537N (IC50s = 8.14 and 6.1 nM, respectively), ERαY537C (IC50s = 12.19 and 9.5 nM, respectively), or ERαD538G (IC50s = 24.87 and 4 nM, respectively), which are active independent of estradiol. It inhibits the growth of MCF-7 cells overexpressing wild-type ERα or ERαY537S (GI50s = 1.3 and 8.3 nM, respectively). This compound reduces tumor growth in an MCF-7 mouse xenograft model and an ERαY537S/WT ST941 patient-derived xenograft (PDX) mouse model in a dose-dependent manner.
This compound is a selective, irreversible and orally active estrogen receptor covalent antagonist. In vitro comparisons of this compound with standard-of-care (SoC) and experimental agents confirmed increased antagonist activity across a panel of ERαWT and ERαMUT cell lines. In vivo, this compound demonstrated significant single-agent antitumor activity in xenograft models representing ERαWT and ERαY537S breast cancer that was superior to fulvestrant.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
H3B-5942, auch bekannt als selektiver östrogenrezeptor-kovalenter Antagonist (SERCA), hat vielversprechende Ergebnisse bei der Behandlung von Brustkrebs gezeigt {svg_1} {svg_2}. Es inaktiviert sowohl Wildtyp- als auch mutierte Östrogenrezeptor-alpha (ERα) kovalent, ein Protein, das eine entscheidende Rolle beim Wachstum von Brustkrebszellen spielt {svg_3}.
Therapie-resistenter Brustkrebs
this compound hat eine vielversprechende präklinische Aktivität bei therapieresistentem Brustkrebs gezeigt {svg_4}. Es zielt auf Cystein-530 (C530) ab, um eine Wirksamkeit sowohl gegen den Wildtyp (ERα WT) als auch gegen mutierten ERα (ERα MUT) zu erreichen {svg_5}. Dies ist von Bedeutung, da fast 30 % der Patienten mit rezidiviertem Brustkrebs aktivierende Mutationen in ERα aufweisen, die eine teilweise Resistenz gegen bestehende endokrine Therapien bewirken {svg_6}.
Überlegenheit gegenüber dem Standard-of-Care (SoC)
In-vitro-Vergleiche von this compound mit SoC und experimentellen Wirkstoffen bestätigten eine erhöhte antagonistische Aktivität in einem Panel von ERα WT- und ERα MUT-Zelllinien {svg_7}. In vivo zeigte this compound eine signifikante Einzelwirkstoff-Antitumoraktivität in Xenograft-Modellen, die ERα WT und ERα Y537S Brustkrebs repräsentieren, die Fulvestrant überlegen war {svg_8} {svg_9}.
Kombination mit anderen Inhibitoren
Die Wirksamkeit von this compound kann in Kombination mit CDK4/6- oder mTOR-Inhibitoren sowohl in ERα WT- als auch in ERα MUT-Zelllinien und/oder Tumormodellen weiter verbessert werden {svg_10}.
Laufende klinische Studien
Die überzeugende präklinische Aktivität von this compound unterstützt seine Weiterentwicklung für die potenzielle Behandlung von endokrintherapie-resistentem ERα + Brustkrebs, der Wildtyp- oder mutiertes ESR1 beherbergt, wie die laufenden klinischen Studien zeigen {svg_11}.
Wirkmechanismus
Target of Action
The primary target of this compound is the estrogen receptor alpha (ERα) . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells . The compound is potent against both wild-type ERα and mutant ERα .
Mode of Action
The compound covalently inactivates both wild-type and mutant ERα by targeting a unique cysteine residue, cysteine-530 (C530) . This engagement enforces a unique antagonist conformation . The compound belongs to a class of ERα antagonists referred to as selective estrogen receptor covalent antagonists .
Biochemical Pathways
The compound acts by reducing ERα pathway activity, which is a highly effective strategy for treating a subset of ERα positive breast cancer . The ERα pathway becomes dysregulated in the oncogenic setting to support tumor growth . The compound’s action results in ligand-independent activation of the ERα pathway .
Pharmacokinetics
The compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . The compound is expected to be mostly cleared via hepatic phase 1 metabolism .
Result of Action
The compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα wild-type and ERα Y537S breast cancer that was superior to fulvestrant . It exhibits encouraging preclinical activity against CDK4/6i naïve and resistant ERα wild-type and ERα mutant tumors .
Action Environment
The emergence of C530 mutations could promote resistance to the compound . The compound maintains potency even in the context of erα c530 mutations . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα wild-type and ERα mutant cell lines and/or tumor models .
Biochemische Analyse
Biochemical Properties
H3B-5942 plays a significant role in biochemical reactions by interacting with the estrogen receptor alpha (ERα). It covalently modifies cysteine 530 in the ligand binding domain of wild-type ERα and ERα Y537S . This interaction enforces a unique antagonist conformation, blocking ERα-dependent transcription in breast cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces the expression of the ERα target gene GREB1 . This compound shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ERα at the molecular level. It covalently modifies cysteine 530, enforcing a unique antagonist conformation . This interaction blocks ERα-dependent transcription in breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer . It has been shown to suppress tumor growth in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth in a dose-dependent manner in both MCF7 xenograft model and in ERα Y537S/WT ST941 model .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Its primary mechanism of action involves the estrogen receptor pathway, where it interacts with ERα .
Subcellular Localization
The specific subcellular localization of this compound is not clearly defined in the available literature. Given its mechanism of action, it is likely to be localized in the nucleus where ERα is typically found .
Eigenschaften
IUPAC Name |
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUIDXIQATDBT-GIHLFXONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes H3B-5942 unique compared to existing endocrine therapies for breast cancer?
A1: this compound distinguishes itself through its unique mechanism of action. It functions as a selective estrogen receptor covalent antagonist (SERCA), directly targeting cysteine-530 (C530) within the estrogen receptor alpha (ERα) binding site. [] This covalent interaction irreversibly blocks ERα activity, effectively inhibiting the growth of both wild-type (ERαWT) and mutant (ERαMUT) breast cancer cells. [, , ] This is particularly important because mutations in ERα can lead to resistance against traditional endocrine therapies. [, ]
Q2: How does the covalent binding of this compound to ERα affect its activity against resistant breast cancer cells?
A2: this compound's covalent interaction with C530 induces a distinct antagonist conformation within the ERα binding site. [, ] This enforced conformation enhances its antagonistic activity, leading to superior efficacy against both ERαWT and ERαMUT breast cancer cells compared to standard-of-care treatments like fulvestrant. [, ] This increased potency against resistant cells, particularly those harboring the common Y537S mutation, makes this compound a promising candidate for overcoming endocrine therapy resistance. []
Q3: Has this compound demonstrated synergistic effects with other therapeutic agents in preclinical studies?
A3: Yes, preclinical studies have shown that this compound acts synergistically with CDK4/6 and mTOR inhibitors. [] Combining this compound with these inhibitors further enhances its antitumor activity in both ERαWT and ERαMUT cell lines and tumor models. [] This synergistic potential suggests that this compound could be effectively incorporated into combination therapy regimens for improved treatment outcomes.
Q4: What strategies were employed to improve upon the initial this compound compound and address potential resistance mechanisms?
A4: Recognizing the potential for emerging C530 mutations to confer resistance to this compound, researchers utilized structure-based drug design to develop a next-generation compound, H3B-6545. [] H3B-6545 retains the covalent binding mechanism targeting C530 while exhibiting enhanced potency against both ERαWT and ERαMUT, even in the presence of C530 mutations. [] This proactive approach aims to mitigate the risk of acquired resistance and broaden the therapeutic window of this class of ERα antagonists.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.